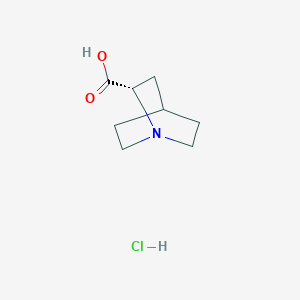

(S)-Quinuclidine-2-carboxylic acid hydrochloride

Übersicht

Beschreibung

(S)-Quinuclidine-2-carboxylic acid hydrochloride is a chiral compound that belongs to the class of quinuclidine derivatives. It is characterized by a bicyclic structure containing a nitrogen atom, which imparts unique chemical and biological properties. This compound is often used in various scientific research applications due to its distinct stereochemistry and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Quinuclidine-2-carboxylic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of quinuclidine, a bicyclic amine.

Carboxylation: Quinuclidine is then subjected to carboxylation to introduce the carboxylic acid group at the 2-position.

Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as chiral chromatography or crystallization.

Hydrochloride Formation: The (S)-enantiomer is then converted into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems for chiral resolution to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-Quinuclidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinuclidine-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the 2-position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Quinuclidine-2-carboxylic acid derivatives.

Reduction: Quinuclidine-2-methanol and other reduced forms.

Substitution: Various substituted quinuclidine derivatives.

Wissenschaftliche Forschungsanwendungen

Antimuscarinic Agents

(S)-Quinuclidine-2-carboxylic acid hydrochloride has been identified as a precursor for the synthesis of novel antimuscarinic agents. These compounds exhibit high affinity for muscarinic M3 receptors, making them suitable for treating various respiratory, urological, and gastrointestinal disorders. Notable conditions include:

- Respiratory Disorders : Chronic obstructive pulmonary disease (COPD), asthma, and bronchitis.

- Urological Disorders : Urinary incontinence and neurogenic bladder.

- Gastrointestinal Disorders : Irritable bowel syndrome and peptic ulceration .

Positive Allosteric Modulators

Recent studies have highlighted (S)-Quinuclidine-2-carboxylic acid derivatives as positive allosteric modulators for nicotinic acetylcholine receptors (nAChRs). These compounds enhance receptor activity, thereby potentially improving cognitive functions and treating neurodegenerative diseases .

Synthesis of Derivatives

The synthesis of this compound serves as a foundation for creating various derivatives with enhanced pharmacological properties. The compound can be modified through several chemical reactions to yield derivatives that exhibit:

- Antimicrobial Activity : New quinuclidine-based compounds have shown promising results against gram-positive and gram-negative bacteria .

- Antiarrhythmic and Local Anesthetic Effects : Some derivatives have demonstrated efficacy in treating cardiac arrhythmias and providing local anesthesia .

Antimicrobial Agents

A recent study synthesized ten new quinuclidinium compounds based on the quinuclidine core, which displayed significant antimicrobial activity. These compounds were effective against various clinically relevant bacterial strains, underscoring the potential of quinuclidine derivatives in combating antibiotic resistance .

Neurological Applications

Research has shown that (S)-Quinuclidine-2-carboxylic acid derivatives can act as allosteric modulators at nAChRs, providing a pathway for developing treatments for cognitive decline associated with conditions like Alzheimer's disease. The modulation of these receptors can enhance synaptic transmission and cognitive performance .

Comparative Data Table

Wirkmechanismus

The mechanism of action of (S)-Quinuclidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s bicyclic structure allows it to fit into binding sites, modulating the activity of these targets. This modulation can affect various biochemical pathways, leading to its observed effects in biological systems.

Vergleich Mit ähnlichen Verbindungen

Quinuclidine: The parent compound, lacking the carboxylic acid group.

Quinuclidine-3-carboxylic acid: A positional isomer with the carboxylic acid group at the 3-position.

Quinoline: A structurally related compound with a nitrogen-containing heterocyclic ring.

Uniqueness: (S)-Quinuclidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both a bicyclic structure and a carboxylic acid group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.

Biologische Aktivität

(S)-Quinuclidine-2-carboxylic acid hydrochloride is a bicyclic compound characterized by its unique nitrogen-containing structure. This compound is notable for its diverse biological activities and applications in medicinal chemistry, particularly in the modulation of neurotransmitter systems.

- Chemical Formula : CHClNO

- Molecular Weight : 189.64 g/mol

- CAS Number : 52730-01-5

The bicyclic structure of this compound contributes to its ability to interact with various biological targets, making it a valuable compound in pharmacological research.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly nicotinic acetylcholine receptors (nAChRs). The compound acts as a positive allosteric modulator (PAM) for the α3β2 nAChR subtype, enhancing the receptor's response to acetylcholine (ACh) . This modulation can lead to significant effects on synaptic transmission and neuronal excitability.

Neuropharmacological Effects

Research indicates that this compound can cross the blood-brain barrier and exert central nervous system (CNS) effects. In vivo studies demonstrated that administration of this compound reduced body temperature and increased exploratory behavior in mice, suggesting its potential as a CNS-active agent .

Antimicrobial Potential

While primarily studied for its neuropharmacological properties, there is emerging interest in the antimicrobial activity of quinuclidine derivatives. Some derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating bacterial infections .

Summary of Biological Activities

Study 1: Neuropharmacological Assessment

In a study assessing the effects of this compound on behavioral outcomes in mice, researchers found that doses of 2.5 and 5 mg/kg led to significant changes in body temperature and exploratory behavior. The findings suggest that this compound may influence dopaminergic pathways involved in locomotion and thermoregulation .

Study 2: Antimicrobial Activity Evaluation

A separate investigation into the antimicrobial properties of quinuclidine derivatives revealed that certain structural modifications could enhance their efficacy against bacterial pathogens. The study emphasized the importance of optimizing chemical structures to improve bioactivity while minimizing toxicity .

Eigenschaften

IUPAC Name |

(2S)-1-azabicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c10-8(11)7-5-6-1-3-9(7)4-2-6;/h6-7H,1-5H2,(H,10,11);1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOIJZJVAIURHGA-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1CC2C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1C[C@H]2C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.